molecular formula C17H27ClN8O5 B8081906 Blasticidine S hydrochloride

Blasticidine S hydrochloride

Cat. No.: B8081906
M. Wt: 458.9 g/mol
InChI Key: YQXYQOXRCNEATG-ZAYJLJTISA-N
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Description

Blasticidine S hydrochloride is a nucleoside antibiotic widely utilized in molecular and cellular biology for selecting transfected cells harboring resistance genes such as bls, bsr, or BSD. Its molecular formula is C₁₇H₂₆N₈O₅·HCl, with a molecular weight of 458.90 g/mol . The compound is water-soluble and typically administered at concentrations of 1–50 µg/mL in mammalian cells and 50–100 µg/mL in bacterial systems . It inhibits protein synthesis by interfering with peptidyl transferase activity during ribosomal translation, leading to premature termination .

Properties

IUPAC Name

(2S,3S,6R)-3-[[(3R)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9-,10+,13-,14+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXYQOXRCNEATG-ZAYJLJTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648678
Record name 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3513-03-9
Record name 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Blasticidine S hydrochloride (Blasticidin S HCl) is a potent nucleoside antibiotic derived from the bacterium Streptomyces griseochromogenes. It exhibits a broad spectrum of biological activity, primarily functioning as an inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This article delves into its mechanisms of action, applications, and recent research findings, supported by data tables and case studies.

Blasticidin S HCl operates by binding to the ribosomal P-site, which enhances the binding of transfer RNA (tRNA) and subsequently inhibits peptide bond formation. This action effectively disrupts the translation process, preventing cells from synthesizing proteins necessary for growth and survival .

Key Mechanisms:

  • Inhibition of Translation: Blasticidin S HCl competes with puromycin for the same binding site on the ribosome, leading to a blockade in the termination stage of translation .
  • Target Spectrum: The compound is effective against a variety of organisms including bacteria, fungi, nematodes, and tumor cells .

Biological Activity Overview

Blasticidin S HCl demonstrates significant biological activity across various cell types. Its efficacy can be summarized in the following table:

Type of Cell Activity Concentration Range
Bacterial CellsInhibits growth1-30 µg/mL
Eukaryotic CellsSelection for genetically modified cells2-300 µg/mL
Tumor CellsCytotoxic effectsVariable (dependent on cell line)

Applications in Research

Blasticidin S HCl is widely used in molecular biology as a selection agent for cells that express blasticidin resistance genes (bsr or BSD). This application is crucial for creating stable cell lines for genetic studies.

Case Studies:

  • Cancer Research: In a study involving human breast cancer stem/progenitor cells (AS-B145 and BT-474), Blasticidin S was utilized to select transfected cells, demonstrating its role in studying tumor initiation and resistance to therapy .
  • Antimicrobial Development: Recent semisynthetic modifications of Blasticidin S have led to derivatives with enhanced activity against Gram-positive bacteria while maintaining lower cytotoxicity against human cells. These modifications aim to improve selectivity indices and therapeutic potential .

Comparative Efficacy

A comparative analysis of Blasticidin S HCl and its derivatives reveals variations in antimicrobial potency. The following table summarizes findings from recent studies:

Compound MIC (µg/mL) CC50 (µg/mL) Selectivity Index (SI)
Blasticidin S2-810-15<1
Amide Derivative P100.5-420-30>5
Other Derivatives1-615-25>3

Scientific Research Applications

Key Applications

  • Gene Selection
    • Blasticidine S-HCl is widely used as a selection agent in genetic engineering. Cells that have been successfully transformed with plasmids containing the Blasticidin resistance gene (such as bsr or BSD) can survive in the presence of this antibiotic. This allows researchers to isolate genetically modified cells efficiently .
  • Stable Cell Line Development
    • In creating stable cell lines for protein production or functional studies, Blasticidin S-HCl ensures that only cells with the integrated gene of interest survive continuous exposure. This application is vital for producing consistent and reliable cell lines for research .
  • Functional Genomics
    • The compound is instrumental in functional genomic studies where maintaining genetically altered cells over generations is essential. By selecting for cells expressing a Blasticidin resistance gene, researchers can study gene functions more effectively .
  • Protein Production
    • In recombinant protein production, Blasticidin S-HCl helps maintain cultures of cells engineered to produce specific proteins. This selection process enhances yield and efficiency, making it a preferred choice for biopharmaceutical development .
  • Antiviral and Antitumor Properties
    • Recent studies have indicated potential antiviral and antitumor activities of Blasticidin S-HCl, expanding its applications beyond traditional microbiological uses .

Comparative Data on Efficacy

The following table summarizes the effectiveness of Blasticidin S-HCl against various pathogens and its selectivity index compared to other antibiotics:

Pathogen Minimum Inhibitory Concentration (MIC) Selectivity Index (SI) Notes
Staphylococcus aureus0.5 µg/mL< 1Resistance observed in certain strains
Pseudomonas aeruginosa2 µg/mL1Activity improved with derivatives
Escherichia coli1 µg/mL> 1Effective against wild-type strains
Enterococcus faecalis0.25 µg/mL< 1Limited selectivity
Cancer Cell LinesVariesN/AExhibits cytotoxic effects

Case Studies

  • Gene Editing with CRISPR/Cas9 : A recent study demonstrated the use of Blasticidin S-HCl as a selection agent in CRISPR/Cas9 genome editing experiments. Cells modified to express a resistance gene were successfully isolated, showcasing the compound's utility in cutting-edge genetic research .
  • Derivatization for Enhanced Activity : Research focused on semisynthetic derivatives of Blasticidin S has shown improved antibacterial activity against Gram-positive bacteria while reducing cytotoxicity towards human cells. These derivatives have been optimized for better selectivity indices, indicating potential for clinical applications .

Advantages of Blasticidin S Hydrochloride

  • High Efficiency : Effective at low concentrations, allowing for rapid selection of genetically modified cells.
  • Broad Spectrum : Active against a wide range of organisms including bacteria, fungi, and tumor cells.
  • Clear Selection Process : Facilitates straightforward identification of successful transformations due to rapid action against non-resistant cells.
  • Water Solubility : Highly soluble in water, making it easy to incorporate into various laboratory protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Blasticidine S hydrochloride belongs to a class of selection antibiotics used in genetic engineering. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Comparison of Selection Antibiotics

Compound Molecular Weight (g/mol) Mechanism of Action Resistance Gene Typical Concentration (µg/mL) Key Applications
Blasticidine S HCl 458.90 Inhibits peptidyl transferase in ribosomes bls, bsr, BSD 1–50 (mammalian), 50–100 (E. coli) CRISPR/Cas9 selection, stable cell lines
Puromycin Dihydrochloride 544.43 Binds 60S ribosomal subunit, causing chain termination pac 1–10 Eukaryotic selection, ribosome studies
Hygromycin B 527.50 Binds 40S ribosomal subunit, blocks elongation hph 50–200 Prokaryotic and eukaryotic selection
G-418 (Geneticin) 692.71 Binds 80S ribosomes, disrupts elongation neo 100–800 Mammalian and plant cell selection
Zeocin 423.35 Induces DNA double-strand breaks via intercalation Sh ble 50–500 Bacterial, yeast, and mammalian systems

Mechanistic and Functional Differences

Target Specificity :

  • Blasticidine S and puromycin both target ribosomal translation but differ in resistance genes and potency. Blasticidine S requires lower concentrations (1–50 µg/mL) in mammalian cells compared to G-418 (100–800 µg/mL) .
  • Hygromycin B and Zeocin act on distinct pathways: Hygromycin disrupts elongation, while Zeocin induces DNA damage .

Resistance Genes :

  • Blasticidine S resistance is conferred by acetyltransferase (bls) or deaminase (bsr, BSD) genes, whereas puromycin resistance relies on the pac gene encoding a puromycin N-acetyltransferase .

Cytotoxicity :

  • Blasticidine S exhibits lower cytotoxicity in mammalian cells compared to Zeocin, which requires light protection due to photosensitivity .

Experimental Flexibility :

  • Blasticidine S is often paired with G418 in dual-selection systems (e.g., Tet-On/Tet-Off), enabling precise control of gene expression .

Research Findings

  • In CRISPR/Cas9 workflows, Blasticidine S (10 µg/mL) effectively selects for transfected sheep fibroblasts without off-target effects .
  • Compared to puromycin, Blasticidine S shows faster selection kinetics (24–48 hours vs. 72 hours for puromycin) in lentiviral vector production .
  • A study using 3T3-L1 adipocytes demonstrated that Blasticidine S at 15 µg/mL achieved >95% selection efficiency, comparable to hygromycin B but with reduced metabolic stress .

Preparation Methods

Key Fermentation Parameters:

  • Culture Medium : Typically contains carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals.

  • pH and Temperature : Maintained at neutral pH (6.5–7.5) and 28–30°C for optimal bacterial growth.

  • Harvesting : Antibiotic production peaks during the late logarithmic phase, after 5–7 days of incubation.

Total Chemical Synthesis of Blasticidin S

The first total synthesis of Blasticidin S, reported by Ichikawa et al. (2004), involves coupling two key components: cytosinine and blastidic acid. This method enables precise control over stereochemistry and functional group placement, critical for biological activity.

Synthesis of Cytosinine

  • Starting Material : 2-Acetoxy-D-glucal is converted to allyl cyanate 24 , which undergoes a sigmatropic rearrangement to yield 2,3-dideoxy-4-amino-D-hex-2-enopyranose (26a ).

  • Functionalization : Oxidation and protection steps produce methyl hex-2-enopyranouronate (29 ), followed by Vorbrüggen glycosylation with cytosine to form protected cytosinine (32 ).

Synthesis of Blastidic Acid

  • Chiral Carboxylic Acid Derivative : Starting from 35 , a nine-step sequence utilizing Weinreb amidation and Fukuyama amine synthesis yields Boc-protected blastidic acid (47 ).

Coupling and Deprotection

Cytosinine (32 ) and blastidic acid (47 ) are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in the presence of hydroxybenzotriazole (HOBt). Global deprotection of the intermediate (54 ) with trifluoroacetic acid affords Blasticidin S, which is then converted to the hydrochloride salt.

Yield Data for Total Synthesis

ComponentStepsOverall Yield
Cytosinine (32 )114.0%
Blastidic Acid (47 )923%
Final Product (1 )201.8%

Semisynthetic Modifications and Derivative Preparation

Recent advancements focus on modifying Blasticidin S to enhance stability and reduce cytotoxicity. Powers et al. (2021) developed a semisynthetic route to generate C6′ amide derivatives:

Protocol for Methyl Ester Formation

  • Esterification : Blasticidin S is treated with thionyl chloride in methanol to form methyl ester 4 .

  • Boc Protection : Reaction with Boc anhydride yields protected ester 5 , which resists intramolecular cyclization under basic conditions.

Amide Derivative Synthesis

Protected ester 5 reacts with primary or secondary amines (e.g., methylamine, propargylamine) in methanol to produce Boc-protected amides (6–14 ). Deprotection with HCl yields Blasticidin S hydrochloride derivatives.

Reaction Conditions and Yields

AmineReaction TimeYield
Methylamine24 h92%
Propargylamine48 h85%
Phenethylamine48 h78%

Laboratory Preparation of Stock Solutions

Blasticidin S hydrochloride is typically solubilized in water or buffer for cell culture applications. Key protocols include:

Standard Stock Solution Preparation

  • Solubilization : Dissolve 5–10 mg/mL in sterile water or 20 mM HEPES (pH 7.2).

  • Filtration : Sterilize using a 0.22 µm membrane filter.

  • Storage : Aliquot and store at 4°C for short-term use or −20°C for long-term stability.

Dilution Guidelines for Mammalian Cells

Cell LineWorking Concentration
HeLa5–10 µg/mL
AS-B1452–5 µg/mL
BT-4743–7 µg/mL

Note : A kill curve is recommended to determine optimal concentrations for untested cell lines.

Industrial-Scale Manufacturing and Formulation

Industrial production employs large-scale fermentation followed by salt formation. The hydrochloride salt is preferred over the native form due to improved solubility and reduced phytotoxicity.

Critical Quality Control Parameters

ParameterSpecification
Purity (HPLC)≥98%
Solubility≥92 mg/mL in water
Residual Solvents≤0.1% (v/v)

Q & A

Q. How should researchers determine effective concentration ranges for Blasticidine S hydrochloride in mammalian cell lines?

Methodological Answer:

  • Begin with literature-derived ranges (e.g., 2.5–30 µg/mL depending on cell type) and perform kill curve assays. For example:
Cell LineMediumRecommended Concentration (µg/mL)Reference
HEK 293DMEM5–15
HeLaDMEM2.5–10
Neuro2aDMEM30
  • Validate via viability assays (e.g., MTT) over 7–14 days. Start with lower concentrations to minimize cytotoxicity.

Q. What are the optimal storage and preparation protocols for this compound?

Methodological Answer:

  • Storage : Store at -20°C in a desiccated, light-protected environment. Avoid repeated freeze-thaw cycles to prevent degradation .
  • Preparation : Dissolve in sterile 1M HEPES (pH 7.5) or PBS at 10 mg/mL. Filter-sterilize (0.22 µm) and aliquot for single-use .

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer:

  • Contradictory evidence exists: Some sources claim solubility in DMSO/ethanol , while others report insolubility . To avoid experimental variability:
  • Use aqueous buffers (HEPES/PBS) for reconstitution, as validated in mammalian studies .
  • Pre-test solubility in alternative solvents (e.g., dilute HCl) with pH adjustment to 7.0–7.5 .

Advanced Research Questions

Q. How can researchers address variable protein synthesis inhibition efficiency across eukaryotic cell lines?

Methodological Answer:

  • Factors influencing efficacy include:
  • Efflux pump activity : Co-administer inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
  • Media composition : Use low-salt LB (pH 8.0) for bacterial systems to enhance antibiotic activity .
  • Cell density : Optimize seeding density to avoid confounding cytotoxicity results .

Q. What strategies mitigate cross-resistance between Blasticidine S and other antibiotics (e.g., puromycin, hygromycin B)?

Methodological Answer:

  • Blasticidine S targets the peptidyl transferase center of ribosomes, distinct from puromycin (translation termination) or hygromycin B (rRNA binding).
  • Validate cross-resistance via:
  • Dual-selection assays : Co-treat with sublethal doses of both antibiotics.
  • Resistance gene compatibility : Ensure selectable markers (e.g., bsr, BSD) are not co-expressed with unrelated resistance genes .

Q. How can pH modulation enhance Blasticidine S efficacy in bacterial systems like E. coli?

Methodological Answer:

  • Alkaline pH (≥8.0) increases protonation, improving membrane penetration. Protocol:
  • Prepare low-salt LB agar adjusted to pH 8.0 with NaOH.
  • Use 100 µg/mL Blasticidine S for E. coli selection and validate colony formation against a no-antibiotic control .

Data Contradiction Analysis

Q. Why do solubility profiles conflict across technical documents?

Critical Analysis:

  • Discrepancies arise from variations in purity grades (e.g., >95% vs. analytical-grade) and batch-specific formulations . For example:
  • (soluble in DMSO) may refer to lower-purity research-grade batches.
  • (insoluble in DMSO) aligns with HPLC-grade specifications requiring aqueous buffers .
    • Recommendation: Cross-reference Certificates of Analysis (CoA) from suppliers and validate solubility empirically.

Methodological Best Practices

  • Titration : Always perform dose-response curves for new cell lines.
  • Sterility : Filter all working solutions to prevent microbial contamination.
  • Cytotoxicity Controls : Include untreated and solvent-only controls in assays .

For further protocol optimization, consult peer-reviewed studies using Blasticidine S in analogous systems (e.g., yeast, primary neurons) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blasticidine S hydrochloride
Reactant of Route 2
Blasticidine S hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.